N-[5-(1H-benzimidazol-2-yl)pentyl]-1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxamide
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Overview
Description
N-[5-(1H-benzimidazol-2-yl)pentyl]-1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1H-benzimidazol-2-yl)pentyl]-1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide typically involves the condensation of o-phenylenediamine with formic acid or equivalent reagents to form the benzimidazole core Common reagents used in these reactions include benzaldehydes, sodium metabisulphite, and various solvents under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-[5-(1H-benzimidazol-2-yl)pentyl]-1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halogens and alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, lithium aluminum hydride, halogens, and alkylating agents. Reaction conditions typically involve controlled temperatures, solvents like dimethyl sulfoxide (DMSO), and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
N-[5-(1H-benzimidazol-2-yl)pentyl]-1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial, anticancer, and antiparasitic activities.
Medicine: Explored as a potential therapeutic agent for various diseases due to its pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[5-(1H-benzimidazol-2-yl)pentyl]-1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to bind to tubulin, inhibiting its polymerization and disrupting microtubule formation . This leads to the inhibition of cell division and the induction of apoptosis in cancer cells. Additionally, the compound may interact with other cellular targets, contributing to its antimicrobial and antiparasitic activities .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[5-(1H-benzimidazol-2-yl)pentyl]-1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide stands out due to its unique combination of the benzimidazole and bipyrazole moieties, which may confer enhanced pharmacological properties and a broader spectrum of activity compared to other similar compounds. Its structural complexity also allows for diverse chemical modifications, making it a versatile compound for various scientific applications.
Properties
Molecular Formula |
C22H27N7O |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
N-[5-(1H-benzimidazol-2-yl)pentyl]-3-(1,3,5-trimethylpyrazol-4-yl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C22H27N7O/c1-14-21(15(2)29(3)28-14)18-13-19(27-26-18)22(30)23-12-8-4-5-11-20-24-16-9-6-7-10-17(16)25-20/h6-7,9-10,13H,4-5,8,11-12H2,1-3H3,(H,23,30)(H,24,25)(H,26,27) |
InChI Key |
IDEBXGQOHNUWKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)C2=NNC(=C2)C(=O)NCCCCCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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